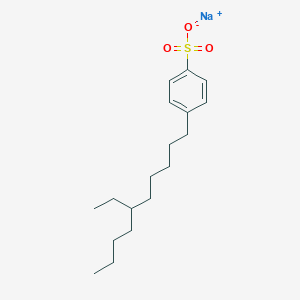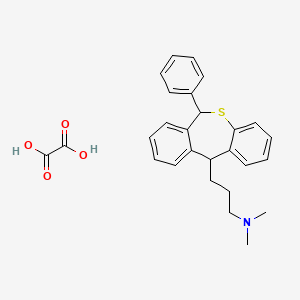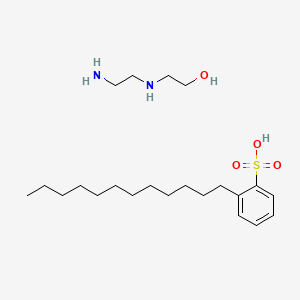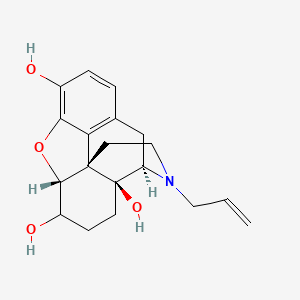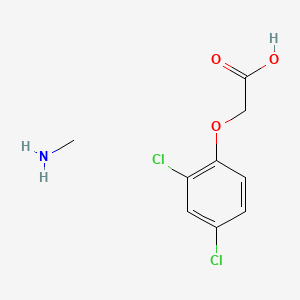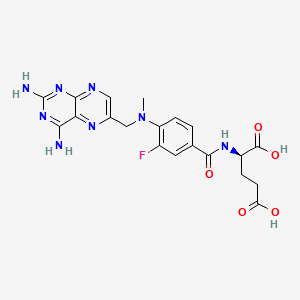
3'-Fluoromethotrexate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3’-Fluoromethotrexate is a fluorine-labeled analogue of methotrexate, a well-known chemotherapy agent and immune-system suppressant. This compound has been synthesized to enhance the properties of methotrexate by incorporating a fluorine atom, which minimally alters the structure and binding in the complex of the antifolate with thymidine synthetase and dihydrofolate reductase .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3’-Fluoromethotrexate involves the introduction of a fluorine atom into the methotrexate molecule. The process typically includes the following steps:
Starting Material: Methotrexate is used as the starting material.
Fluorination: The fluorine atom is introduced at the 3’ position of the methotrexate molecule using a fluorinating agent under controlled conditions.
Purification: The resulting 3’-Fluoromethotrexate is purified using chromatographic techniques to ensure the removal of any unreacted starting material and by-products.
Industrial Production Methods: While specific industrial production methods for 3’-Fluoromethotrexate are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques to produce the compound in bulk quantities.
Chemical Reactions Analysis
Types of Reactions: 3’-Fluoromethotrexate undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atom can participate in nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, similar to methotrexate.
Common Reagents and Conditions:
Fluorinating Agents:
Oxidizing and Reducing Agents: Utilized in oxidation and reduction reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions may yield various substituted derivatives of 3’-Fluoromethotrexate .
Scientific Research Applications
3’-Fluoromethotrexate has several scientific research applications, including:
Mechanism of Action
3’-Fluoromethotrexate exerts its effects by inhibiting enzymes responsible for nucleotide synthesis, similar to methotrexate. The primary molecular targets include:
Dihydrofolate Reductase: Inhibition of this enzyme prevents the reduction of dihydrofolate to tetrahydrofolate, a critical step in the synthesis of nucleotides.
Thymidylate Synthase: Inhibition of this enzyme disrupts the synthesis of thymidine, an essential component of DNA.
The incorporation of the fluorine atom minimally alters the binding interactions, allowing 3’-Fluoromethotrexate to retain its efficacy while potentially offering improved pharmacokinetic properties .
Comparison with Similar Compounds
Methotrexate: The parent compound, widely used in chemotherapy and immune suppression.
Fluorouracil: Another fluorine-containing antimetabolite used in cancer treatment.
Pemetrexed: A folate analog metabolic inhibitor used in chemotherapy.
Uniqueness of 3’-Fluoromethotrexate: 3’-Fluoromethotrexate is unique due to the incorporation of a fluorine atom, which enhances its properties while retaining the efficacy of methotrexate.
Properties
CAS No. |
143955-01-5 |
|---|---|
Molecular Formula |
C20H21FN8O5 |
Molecular Weight |
472.4 g/mol |
IUPAC Name |
(2R)-2-[[4-[(2,4-diaminopteridin-6-yl)methyl-methylamino]-3-fluorobenzoyl]amino]pentanedioic acid |
InChI |
InChI=1S/C20H21FN8O5/c1-29(8-10-7-24-17-15(25-10)16(22)27-20(23)28-17)13-4-2-9(6-11(13)21)18(32)26-12(19(33)34)3-5-14(30)31/h2,4,6-7,12H,3,5,8H2,1H3,(H,26,32)(H,30,31)(H,33,34)(H4,22,23,24,27,28)/t12-/m1/s1 |
InChI Key |
OQUKMHFVJGOZDO-GFCCVEGCSA-N |
Isomeric SMILES |
CN(CC1=CN=C2C(=N1)C(=NC(=N2)N)N)C3=C(C=C(C=C3)C(=O)N[C@H](CCC(=O)O)C(=O)O)F |
Canonical SMILES |
CN(CC1=CN=C2C(=N1)C(=NC(=N2)N)N)C3=C(C=C(C=C3)C(=O)NC(CCC(=O)O)C(=O)O)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


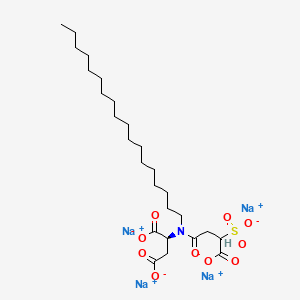
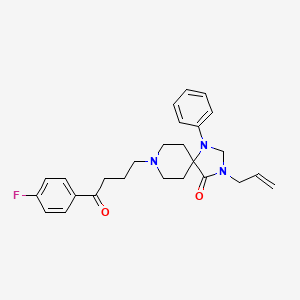
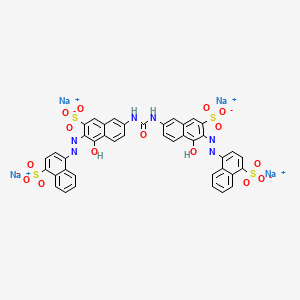
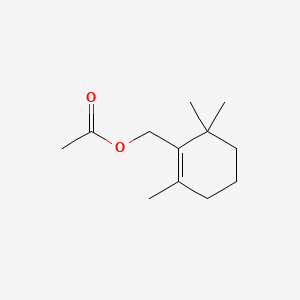
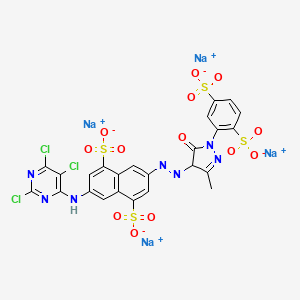
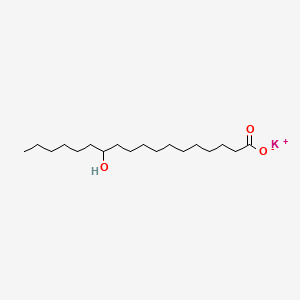
![1,3-bis(morpholin-4-ylmethyl)imidazo[4,5-b]pyridin-2-one;oxalic acid](/img/structure/B12781460.png)
